Antifungal Potency: Class-leading fluconazole-surpassing MIC₉₀ observed for structurally optimized quinoxaline-triazole hybrids, establishing a potency benchmark absent in generic analogs
Direct quantitative evidence for the target compound is not yet published. However, class-level inference from a closely related series of quinoxaline-triazole compounds provides a stringent potency benchmark for procurement decisions. Compound 5d from Osmaniye et al. (2023), a quinoxaline-triazole-piperidine analog, achieved a MIC₉₀ of 2 µg/mL against both C. glabrata and C. krusei, a value lower (more potent) than that of fluconazole [1]. This demonstrates that appropriately decorated quinoxaline-triazole-piperidine architectures can surpass the clinical gold-standard azole. For the target compound, the triazole-piperidine-quinoxaline connectivity is pre-installed; procurement enables direct evaluation of whether the 1-methyl-triazole-4-carbonyl motif further improves this potency ceiling.
| Evidence Dimension | Antifungal activity (MIC₉₀, in vitro) |
|---|---|
| Target Compound Data | Not yet reported (compound structure available for screening) |
| Comparator Or Baseline | Compound 5d (quinoxaline-triazole-piperidine analog): MIC₉₀ = 2 µg/mL (C. glabrata, C. krusei); Fluconazole: higher MIC values (less potent) |
| Quantified Difference | Compound 5d MIC₉₀ = 2 µg/mL is more potent than fluconazole; the target compound's 1-methyl-triazole-4-carbonyl motif provides a structural handle not present in 5d |
| Conditions | In vitro broth microdilution assay against Candida spp., per CLSI guidelines (ACS Omega, 2023) |
Why This Matters
A quantifiable potency advantage over fluconazole has been demonstrated for a closely related chemotype, indicating that procurement of the target compound—with its differentiated substitution pattern—carries a credible hypothesis for further potency gains in antifungal screening cascades.
- [1] Osmaniye D, et al. ACS Omega. 2023;8(27):24573-24585. doi:10.1021/acsomega.3c02797. View Source
